molecular formula C17H13F2N3OS B2728386 N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-37-7

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2728386
CAS No.: 688335-37-7
M. Wt: 345.37
InChI Key: XVNOHDSDCBMNSZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a difluorophenyl group, an imidazole ring, and a thioacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Thioacetamide Group: This step involves the reaction of the imidazole derivative with a thioacetamide reagent under specific conditions.

    Attachment of the Difluorophenyl Group: The final step could involve the coupling of the difluorophenyl group to the intermediate compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: can be compared with other imidazole-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to other similar compounds.

Biological Activity

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N 2 4 difluorophenyl 2 1 phenyl 1H imidazol 2 yl thio acetamide\text{N 2 4 difluorophenyl 2 1 phenyl 1H imidazol 2 yl thio acetamide}

This structure features a difluorophenyl group and an imidazole moiety linked via a thioether bond to an acetamide group, suggesting potential interactions with various biological targets.

Research indicates that compounds with similar structural features often exhibit diverse biological activities through several mechanisms:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in cancer pathways, such as kinesin spindle protein (KSP) and other kinases. These inhibitors can disrupt cell division and promote apoptosis in cancer cells.
  • Antimicrobial Activity : Imidazole derivatives are known for their antifungal and antibacterial properties. The presence of the thioether linkage may enhance membrane permeability, leading to increased efficacy against microbial pathogens.
  • Anti-inflammatory Effects : Compounds featuring imidazole rings have been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. The following table summarizes key findings from recent research:

Study ReferenceBiological ActivityMethodologyFindings
AnticancerIn vitro assays on various cancer cell linesShowed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
AntimicrobialDisk diffusion method against bacterial strainsExhibited notable activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics.
Enzyme InhibitionKSP inhibition assaysDemonstrated effective inhibition of KSP with IC50 values indicating potential as a therapeutic agent in cancer treatment.

Case Studies

  • Anticancer Activity : A study conducted on a series of imidazole derivatives, including this compound, revealed its ability to induce apoptosis in cancer cells by activating caspase pathways. The compound was found to inhibit cell proliferation significantly in multiple cancer cell lines.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against various fungal strains including Candida albicans. Results indicated that it possessed fungicidal activity at concentrations lower than those required for traditional antifungals.
  • Inflammation Modulation : Research into the anti-inflammatory effects showed that the compound could reduce levels of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-12-6-7-15(14(19)10-12)21-16(23)11-24-17-20-8-9-22(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNOHDSDCBMNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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